4-[(2-Fluorophenyl)carbamoyl]phenyl acetate
Description
4-[(2-Fluorophenyl)carbamoyl]phenyl acetate is an organic compound characterized by the presence of a fluorophenyl group, a carbamoyl group, and an acetate ester
Properties
Molecular Formula |
C15H12FNO3 |
|---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H12FNO3/c1-10(18)20-12-8-6-11(7-9-12)15(19)17-14-5-3-2-4-13(14)16/h2-9H,1H3,(H,17,19) |
InChI Key |
QFVGMDXEHPAYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)carbamoyl]phenyl acetate typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the acylation of 2-fluoroaniline using a suitable acylating agent, such as acetic anhydride, to form 2-fluorophenyl carbamate.
Coupling with Phenyl Acetate: The intermediate is then coupled with phenyl acetate under basic conditions, often using a base like sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at both its ester and carbamoyl groups under varying conditions:
| Reaction Type | Conditions | Products | Key Observations | References |
|---|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, 80°C, 4h | 4-[(2-Fluorophenyl)carbamoyl]phenol + Acetic acid | Complete conversion achieved; rate increases with base strength. | |
| Acid-Catalyzed Ester Hydrolysis | 1M HCl, reflux, 6h | Same products as above | Slower kinetics compared to basic conditions. | |
| Carbamoyl Hydrolysis | Concentrated H₂SO₄, 120°C, 12h | Phenyl acetate + 2-Fluorophenylamine | Requires harsh conditions due to carbamoyl stability; side reactions may occur. |
Nucleophilic Substitution
The 2-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions:
| Nucleophile | Conditions | Products | Yield | Mechanistic Notes | References |
|---|---|---|---|---|---|
| Ammonia | NH₃ (g), CuCl₂, 150°C, 8h | 4-[(2-Aminophenyl)carbamoyl]phenyl acetate | 62% | Fluorine replaced via SNAr mechanism; electron-withdrawing carbamoyl enhances reactivity. | |
| Methoxide | NaOMe, DMF, 100°C, 6h | 4-[(2-Methoxyphenyl)carbamoyl]phenyl acetate | 58% | Competitive ester hydrolysis observed at elevated temperatures. |
Oxidation Reactions
Oxidative modifications target the aromatic rings and acetate moiety:
Coupling Reactions
The acetate group facilitates cross-coupling reactions:
Amidation and Rearrangement
The carbamoyl group exhibits unique reactivity:
Stability Under Thermal and Photolytic Conditions
| Condition | Temperature/Light | Degradation Products | Half-Life | Implications | References |
|---|---|---|---|---|---|
| Thermal Degradation | 150°C, N₂ atmosphere, 24h | 2-Fluorophenyl isocyanate + Phenolic byproducts | 8h | Avoid prolonged heating in synthetic protocols. | |
| UV Light (254 nm) | 48h exposure | Ring-opened quinone derivatives | 36h | Storage in amber vials recommended to prevent photolytic decomposition. |
Key Mechanistic Insights
-
Steric and Electronic Effects : The 2-fluorophenyl group directs substitution reactions to the para position relative to the carbamoyl group due to its electron-withdrawing nature.
-
Competitive Pathways : In basic media, ester hydrolysis dominates over carbamoyl degradation, while acidic conditions favor slower ester cleavage.
-
Catalytic Influence : Palladium catalysts enhance coupling efficiency but require inert atmospheres to prevent oxidation .
Scientific Research Applications
Chemistry
In chemistry, 4-[(2-Fluorophenyl)carbamoyl]phenyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure allows for the design of molecules that can interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The carbamoyl group can interact with enzymes, potentially inhibiting their activity. The acetate ester can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorophenyl)carbamoyl]phenyl acetate
- 4-[(2-Bromophenyl)carbamoyl]phenyl acetate
- 4-[(2-Methylphenyl)carbamoyl]phenyl acetate
Uniqueness
Compared to its analogs, 4-[(2-Fluorophenyl)carbamoyl]phenyl acetate is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to biological targets. This makes it a valuable compound in the development of new drugs and materials.
Biological Activity
4-[(2-Fluorophenyl)carbamoyl]phenyl acetate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is CHFNO, with a molecular weight of approximately 273.28 g/mol. The compound consists of a phenyl acetate group linked to a carbamoyl group that contains a fluorinated phenyl moiety, which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Carbamoyl Group : The reaction of 2-fluoroaniline with an appropriate acylating agent.
- Acetylation : The introduction of the acetate group through acetyl chloride or acetic anhydride.
- Purification : The product is purified using recrystallization or chromatography techniques.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Compounds with similar structural features have shown significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and other nontuberculous mycobacteria .
- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neuropharmacology. For instance, related compounds exhibited IC values ranging from 20 µM to 36 µM against these enzymes .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate | CHBrFNO | Contains bromine, affecting reactivity |
| 2-{[(4-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate | CHFNOS | Incorporates a thioamide group |
| Phenyl salicylate | CHO | Lacks the carbamoyl group, used as an analgesic |
The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological properties compared to these similar compounds.
Case Studies
- Antimycobacterial Activity : A study demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) against Mycobacterium species, indicating potential use in treating tuberculosis .
- Neuropharmacological Studies : In vitro studies showed that compounds with similar structures were effective AChE inhibitors, suggesting that this compound could also possess neuroprotective properties .
Q & A
Q. What synthetic methodologies are optimal for preparing 4-[(2-Fluorophenyl)carbamoyl]phenyl acetate in academic laboratories?
The compound is synthesized via carbamoylation, typically involving the reaction of 2-fluorophenyl isocyanate with 4-hydroxyphenyl acetate in anhydrous ethyl acetate or dichloromethane. Catalytic bases like triethylamine or DMAP accelerate carbamate bond formation. Reaction monitoring via TLC (ethyl acetate/hexane eluent) and purification by column chromatography (silica gel, gradient elution) yield high-purity product. Control of moisture and stoichiometry is critical to minimize side reactions .
Q. Which analytical techniques are essential for verifying the structural identity of this compound?
- FT-IR Spectroscopy : Confirms carbonyl stretches (ester: ~1740 cm⁻¹; carbamate: ~1680 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹).
- NMR Spectroscopy : ¹H NMR shows aromatic protons (δ 6.8–7.5 ppm) and the acetate methyl group (δ 2.1–2.3 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) and fluorinated aromatic carbons (δ 115–160 ppm).
- X-ray Crystallography : Resolves stereochemical ambiguities, such as planarity of the carbamoyl group and dihedral angles between aromatic rings .
Q. What safety protocols are recommended for handling this compound in research?
Although toxicity data is limited, handle using standard precautions for fluorinated carbamates:
- Use PPE (nitrile gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Store in airtight containers at 2–8°C.
- Dispose via institutional hazardous waste protocols, as fluorinated compounds often require incineration .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) guide the design of derivatives with enhanced bioactivity?
Density functional theory (B3LYP/6-311G**) predicts electrophilic regions (e.g., carbamate carbonyl) for nucleophilic attack. Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies reactive sites, while molecular docking (AutoDock Vina) screens derivatives for binding affinity to targets like bacterial enzymes or viral proteases .
Q. How to address discrepancies between experimental and simulated spectroscopic data?
Discrepancies in NMR chemical shifts often arise from solvent polarity or conformational dynamics. Mitigate by:
- Using deuterated solvents (e.g., DMSO-d₆) for experimental NMR.
- Incorporating solvent effects in Gaussian/Polarizable Continuum Model (PCM) simulations.
- Validating with solid-state data (X-ray or Raman spectroscopy) to confirm crystal packing effects .
Q. What structure-activity relationship (SAR) trends are observed in fluorophenyl carbamate derivatives?
- Fluorine Position : 2-Fluorophenyl substitution improves metabolic stability compared to para-fluoro analogs due to reduced oxidative metabolism.
- Ester vs. Amide : Replacing the acetate with a methyl group increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in neuroactive analogs.
- Carbamate Linker : Shortening the spacer between phenyl rings reduces steric hindrance, improving binding to acetylcholinesterase (IC₅₀: 12 µM vs. 45 µM for longer spacers) .
Q. What in vitro assays are suitable for evaluating antimicrobial derivatives of this compound?
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (CLSI guidelines).
- Biofilm Disruption : Quantify biomass reduction via crystal violet staining after 24-hour exposure.
- Synergy Studies : Use checkerboard assays with β-lactams or fluoroquinolones to identify fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
